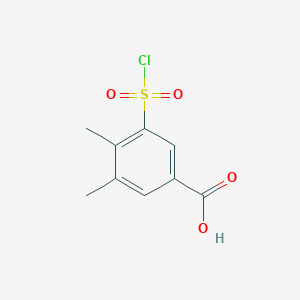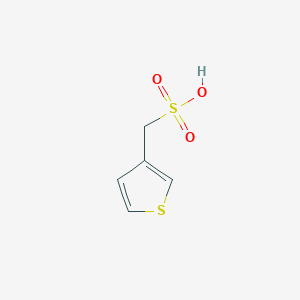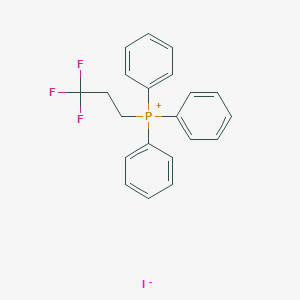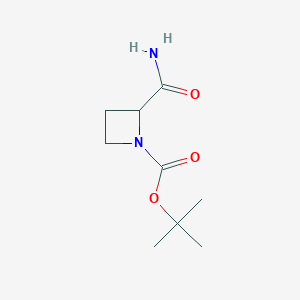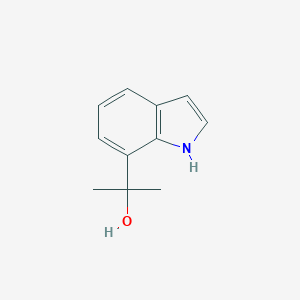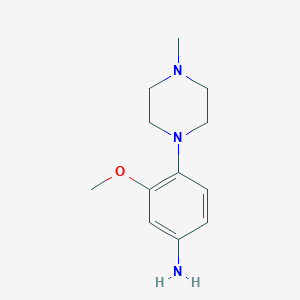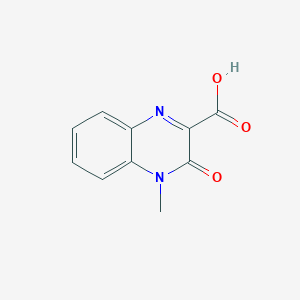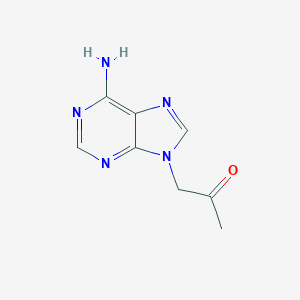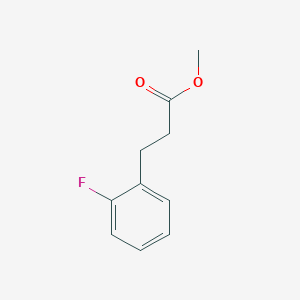
Methyl 3-(2-fluorophenyl)propanoate
Übersicht
Beschreibung
“Methyl 3-(2-fluorophenyl)propanoate” is a chemical compound with the CAS Number: 143654-59-5 . It has a molecular weight of 182.19 and its molecular formula is C10H11FO2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “Methyl 3-(2-fluorophenyl)propanoate” involves two stages . In the first stage, 2-fluorocinnamic acid is combined with hydrogen and palladium on activated charcoal in a methanol and ethyl acetate solution under 2585.81 Torr . In the second stage, the product from the first stage is treated with diazomethane in diethyl ether .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-fluorophenyl)propanoate” is represented by the InChI Code: 1S/C10H11FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 . The exact mass of the molecule is 182.07400 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-(2-fluorophenyl)propanoate” include a hydrogenation reaction in the first stage, followed by a reaction with diazomethane in the second stage .Physical And Chemical Properties Analysis
“Methyl 3-(2-fluorophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 182.19200 and its molecular formula is C10H11FO2 . The exact mass of the molecule is 182.07400 . The LogP value of the compound is 1.93130 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Methyl 3-(2-fluorophenyl)propanoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. The research demonstrates its utility in creating molecules with potential antidepressant activities, highlighting a synthetic pathway that involves amination and cyclization processes to yield compounds of interest. Specifically, derivatives synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone have shown promising antidepressant activities in preclinical models, indicating the compound's value in drug development for mental health conditions (Tao Yuan, 2012).
Chemical Characterization and Antioxidant Potential
Research into the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, utilizing methyl 2-(2-fluorobiphenyl-4-yl)propanoate, has revealed significant antioxidant potential among the synthesized compounds. This includes activities such as total antioxidant capacity, ferric reducing antioxidant power, and total phenolic content. The findings suggest potential pharmaceutical applications, particularly for derivatives with 2-hydroxy substituents, emphasizing the chemical's relevance in developing antioxidants (Muhammad Zaheer et al., 2015).
Radiopharmaceutical Development for PET Imaging
Methyl 3-(2-fluorophenyl)propanoate is instrumental in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. One application involves the synthesis of a sphingosine-1-phosphate receptor 1 (S1P1) PET radiotracer, which has been successfully formulated for human use under current Good Manufacturing Practices (cGMP) conditions. This application demonstrates the compound's role in advancing diagnostic imaging, particularly for investigating S1P1-related pathologies (Zonghua Luo et al., 2019).
Crystal Structure Analysis and DNA Interaction
The compound has also been explored in the context of its structural properties and interaction with DNA. Research involving uracil derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has provided insights into its crystal structure and potential for electrostatic binding to DNA. Such studies are crucial for understanding the molecular basis of compound-DNA interactions, which can inform the development of novel therapeutic agents (Ting Yao et al., 2013).
Safety And Hazards
“Methyl 3-(2-fluorophenyl)propanoate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
Eigenschaften
IUPAC Name |
methyl 3-(2-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXJACUBEJXGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573154 | |
| Record name | Methyl 3-(2-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-fluorophenyl)propanoate | |
CAS RN |
143654-59-5 | |
| Record name | Methyl 3-(2-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

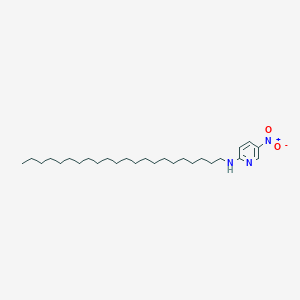
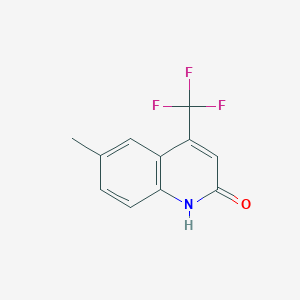
![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)



